molecular formula C5H11BO2 B1630935 Cyclopentylboronic acid CAS No. 63076-51-7

Cyclopentylboronic acid

Cat. No.: B1630935
CAS No.: 63076-51-7
M. Wt: 113.95 g/mol
InChI Key: VTTDFSNKIMAQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylboronic acid is an organoboron compound with the chemical formula C5H11BO2. It is characterized by the presence of a cyclopentyl group attached to a boronic acid moiety. This compound is a white to light yellow solid and is known for its applications in organic synthesis, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

Cyclopentylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in cross-coupling reactions with quinones or aromatic amines, arylation and alkylation of diphenylisoxazole, and Ruphos-mediated Suzuki cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the this compound molecule transfers a formally nucleophilic organic group to a metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .

Biochemical Pathways

This compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds. This makes it a valuable tool in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of release of the active boronic acid can affect the partitioning between cross-coupling and oxidative homo-coupling . Additionally, the concentration of boronic acid can impact the rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of cyclopentene with borane, followed by oxidation. The reaction typically proceeds as follows:

    Hydroboration: Cyclopentene reacts with borane (BH3) to form cyclopentylborane.

    Oxidation: The cyclopentylborane is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between this compound and an aryl or vinyl halide. The reaction typically occurs under basic conditions and forms a carbon-carbon bond.

    Oxidation: this compound can be oxidized to form cyclopentanol.

    Substitution: It can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Suzuki-Miyaura Coupling: Cyclopentyl-substituted aromatic or vinyl compounds.

    Oxidation: Cyclopentanol.

    Substitution: Cyclopentyl derivatives.

Scientific Research Applications

Cyclopentylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: It can be used as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Cyclopentylboronic acid can be compared with other boronic acids, such as:

  • Cyclobutylboronic acid
  • Cyclohexylboronic acid
  • Cyclopropylboronic acid

Uniqueness: this compound is unique due to its specific ring size and stability. It offers distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids. For example, cyclobutylboronic acid is less stable and more prone to decomposition, while cyclohexylboronic acid has different steric and electronic properties.

Properties

IUPAC Name

cyclopentylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTDFSNKIMAQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370218
Record name Cyclopentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63076-51-7
Record name Cyclopentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylboronic acid
Reactant of Route 2
Cyclopentylboronic acid
Reactant of Route 3
Cyclopentylboronic acid
Reactant of Route 4
Cyclopentylboronic acid
Reactant of Route 5
Cyclopentylboronic acid
Reactant of Route 6
Cyclopentylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.